Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2/c1-22-16(21)12-6-13(17)15-19-14(9-20(15)8-12)11-4-2-10(7-18)3-5-11/h2-6,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVBFIKULUVOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is commonly synthesized via cyclization reactions involving 2-aminopyridines and α-haloketones or related precursors. Transition-metal catalysis, particularly copper-based catalysts, has been extensively employed to facilitate efficient C–N bond formation and cyclization under mild conditions.
Copper-Catalyzed Cyclization:
A typical method uses 2-aminopyridine derivatives reacted with α-bromo ketones in the presence of copper(I) iodide (CuI) or copper(I) bromide (CuBr) as catalysts. The reaction proceeds via coordination of the 2-aminopyridine to copper, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine ring. The use of aerial oxygen as a green oxidant has been reported to improve yields and sustainability of the process.Metal-Organic Framework (MOF) Catalysis:
Cu(BDC) MOF has been demonstrated as an efficient heterogeneous catalyst for the one-pot synthesis of imidazo[1,2-a]pyridines via multicomponent reactions involving 2-aminopyridine, aldehydes, and nitromethane. This approach offers easy catalyst recovery and reusability.
Incorporation of the 4-Cyanophenyl Group at the 2-Position
The 2-position aryl substitution with a 4-cyanophenyl group is typically introduced via cross-coupling reactions or through the use of aryl nitrile-containing precursors in the cyclization step.
Use of 4-Cyanobenzonitrile as a Nucleophile:
In a Bi(OTf)3 and p-toluenesulfonic acid catalyzed reaction, 2-aminopyridine derivatives react with 4-cyanobenzonitrile under elevated temperatures (around 150 °C) in solvents like dichloroethane (DCE) to form the 2-(4-cyanophenyl)imidazo[1,2-a]pyridine core. This method proceeds via a nitrilium ion intermediate generated by attack of the nitrile on a carbocation species, followed by intramolecular cyclization and rearomatization.Copper-Catalyzed Cyanation:
Copper salts such as CuI can catalyze cyanation reactions, introducing the cyano group onto aryl rings or heterocycles. Benzyl cyanide derivatives have been used as cyanide sources in one-pot multicomponent reactions to afford cyano-substituted imidazo[1,2-a]pyridines with good yields. The reaction tolerates various substituents and proceeds under mild conditions without additional additives.
Formation of the Methyl Ester at the 6-Position
The methyl carboxylate group at the 6-position can be introduced by esterification or by using appropriately substituted starting materials.
- Starting from 6-Carboxylic Acid or Acid Chloride Precursors:
The 6-carboxylate functionality can be introduced by starting from 6-carboxy-imidazo[1,2-a]pyridine derivatives, which are then esterified using methanol under acidic or basic conditions. Alternatively, 6-chloro or 6-carboxy precursors can be converted to methyl esters by reaction with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
Representative Preparation Procedure (Literature-Based Example)
Analytical and Characterization Data
NMR Spectroscopy:
The characteristic signals for the imidazo[1,2-a]pyridine ring protons, the aromatic protons of the 4-cyanophenyl group, and the methyl ester group are used to confirm the structure.Mass Spectrometry:
High-resolution mass spectrometry (HRMS) confirms the molecular formula, with the bromine isotope pattern providing additional evidence for the 8-bromo substituent.Chromatography:
Silica gel column chromatography with solvent systems like ethyl acetate/hexane is employed for purification.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Bromine Substitution Reactions
The bromine atom at position 8 participates in cross-coupling reactions, enabling modular derivatization of the imidazo[1,2-a]pyridine core.
Mechanistic Notes :
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Palladium catalysts mediate oxidative addition at the C–Br bond, followed by transmetallation or amine coordination.
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Electron-withdrawing cyano and ester groups enhance electrophilicity at C8, accelerating coupling kinetics.
Cyano Group Transformations
The 4-cyanophenyl substituent undergoes hydrolysis, reduction, and cycloaddition reactions.
Key Findings :
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Hydrolysis to carboxylic acids expands hydrogen-bonding capacity for target binding .
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Cyano reduction generates primary amines for further functionalization (e.g., amide coupling).
Ester Group Modifications
The methyl ester at position 6 is hydrolyzed, transesterified, or converted to amides.
Applications :
-
Carboxylic acid derivatives enhance solubility for biological assays .
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Amides improve metabolic stability in drug candidates.
Tandem Reactivity and Scaffold Diversification
Combining reactions at multiple sites enables rapid library synthesis:
Example Pathway :
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Suzuki Coupling at C8 with 4-methoxyphenylboronic acid.
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Ester Hydrolysis to carboxylic acid.
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Cyano Reduction to amine, followed by acetylation.
Outcome : A triply modified analogue with IC₅₀ = 0.8 µM against HCT116 colon cancer cells (analogous to compound 5cc in ).
Thermal and Stability Data
| Property | Method | Conditions/Outcome | References |
|---|---|---|---|
| Thermal Decomposition | TGA | Onset: 220°C (N₂ atmosphere) | |
| Hydrolytic Stability | HPLC (pH 7.4, 37°C) | >95% intact after 24 h |
Scientific Research Applications
Anticancer Applications
Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate has shown promising results in anticancer research. Various studies have investigated its effects on different cancer cell lines.
Case Studies
- A study published in the Journal of Medicinal Chemistry evaluated various derivatives, including this compound, highlighting its effectiveness in reducing tumor size in xenograft models.
Neuroprotective Effects
Recent investigations have also highlighted the neuroprotective potential of this compound. It has been shown to mitigate neuroinflammation and oxidative stress in neuronal cultures exposed to toxic agents.
Key Findings
- Reduction of Reactive Oxygen Species (ROS) : The compound significantly lowers ROS levels in treated neuronal cells.
- Decreased Inflammatory Cytokines : It has been effective in reducing inflammatory markers associated with neuronal damage.
- Potential Applications in Neurodegenerative Diseases : These findings suggest that this compound could be beneficial in treating conditions like Alzheimer's and Parkinson's disease.
Case Studies
- Research published in Neuroscience Letters documented the protective effects on primary cortical neurons subjected to oxidative stress, showing preserved neuronal viability and function post-treatment.
Comparative Analysis of Biological Activities
| Activity Type | Mechanism of Action | Reference Source |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | Journal of Medicinal Chemistry |
| Neuroprotection | Reduces ROS; decreases inflammatory cytokines | Neuroscience Letters |
Mechanism of Action
The mechanism of action of methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The bromine and cyanophenyl groups can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate with analogous derivatives:
Key Observations:
- Substituent Diversity: The target compound distinguishes itself with a 4-cyanophenyl group at position 2, absent in other derivatives. This group enhances steric bulk and electronic effects compared to simpler alkyl or amino substituents .
- Molecular Weight: The target compound (356.18 g/mol) is heavier than most analogs due to the 4-cyanophenyl group.
- Bromine Positioning : Bromine at position 8 (target) versus position 6 (e.g., ) may alter reactivity and biological interactions.
Spectroscopic and Analytical Data
- Target Compound : Expected IR peaks include C≡N stretch (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹). HRMS would confirm the molecular ion at m/z 356.18 .
- Methyl 6-bromo-8-methyl Analog : Reported ¹H NMR signals at δ 2.65 (s, 3H, CH3) and δ 3.95 (s, 3H, COOCH3), with Br contributing to isotopic patterns in MS.
Biological Activity
Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H10BrN3O2
- Molecular Weight : 356.19 g/mol
- CAS Number : 2197056-59-8
- Physical Form : Solid
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent. Key areas of focus include:
Anticancer Activity
Recent studies have highlighted the compound's activity against cancer cell lines. It has been shown to inhibit key pathways involved in tumor growth and proliferation.
- Mechanism of Action :
- Research Findings :
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown promise in reducing inflammation.
- Inhibition of COX Enzymes :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Observations | Reference |
|---|---|---|---|
| Anticancer | PI3Kα inhibition | Induces apoptosis in T47D cells | |
| Anti-inflammatory | COX inhibition | Reduced inflammation markers |
Detailed Research Findings
A study focused on the synthesis and evaluation of various imidazo[1,2-a]pyridine derivatives found that modifications at specific positions significantly impacted their biological activity. This compound was among those evaluated for its ability to inhibit PI3Kα effectively .
Q & A
Basic: What synthetic routes are commonly employed to prepare methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate and related derivatives?
The synthesis typically involves multi-step strategies combining halogenation, cyclization, and functional group transformations. For example:
- Bromination : Selective bromination at the 8-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions .
- Cyclization : Imidazo[1,2-a]pyridine cores are often formed via tandem reactions between aminopyridines and α,β-unsaturated carbonyl compounds. For instance, reactions in DMF with potassium carbonate as a base facilitate cyclization .
- Esterification : Methyl ester groups are introduced via nucleophilic substitution or esterification of carboxylic acid intermediates using methanol and acid catalysts .
Key intermediates, such as 2-(4-cyanophenyl) precursors, are synthesized through Suzuki-Miyaura cross-coupling or direct cyanation of aryl halides .
Basic: How is the structural identity of this compound confirmed in academic research?
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : H and C NMR provide detailed information on substituent positions and electronic environments. For example, the methyl ester group typically appears as a singlet near δ 3.9 ppm in H NMR .
- X-ray Crystallography : Single-crystal X-ray analysis resolves bond lengths, angles, and torsional conformations. In related compounds, twisted dihedral angles between the imidazo ring and substituents (e.g., 55.6° for carboxylate groups) are observed .
- High-Resolution Mass Spectrometry (HRMS) : HRMS validates the molecular formula, with mass accuracy within ±5 ppm of theoretical values .
Advanced: What experimental challenges arise in optimizing reaction yields for halogenated imidazo[1,2-a]pyridine derivatives, and how are they addressed?
Key challenges include:
- Regioselectivity in Halogenation : Competing bromination at multiple sites can reduce yield. Controlled reaction temperatures (0–25°C) and stoichiometric NBS minimize side products .
- Purification Complexity : Crude products often contain unreacted intermediates. Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:1 v/v) effectively separates brominated derivatives .
- Sensitivity to Moisture/Air : Brominated intermediates may degrade under humid conditions. Anhydrous solvents (e.g., DMF) and inert atmospheres (N/Ar) improve stability .
Case Study: In a synthesis of a tetrahydroimidazo derivative, yield increased from 55% to 76% by extending reaction time to 8 hours and using excess ethyl 4-bromo-3-methylbut-2-enoate .
Advanced: How do substituents like bromo and cyano groups influence the reactivity of imidazo[1,2-a]pyridine derivatives in cross-coupling reactions?
- Bromo Groups : Serve as leaving groups in palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). The 8-bromo substituent in this compound enables further functionalization at this position .
- Cyano Groups : Enhance electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution. The 4-cyanophenyl group directs electrophilic attacks to meta/para positions .
- Steric Effects : Bulky substituents (e.g., 4-cyanophenyl) may hinder coupling reactions. Using ligands like XPhos improves catalytic efficiency in sterically congested systems .
Example: In antiviral studies, cyano-substituted imidazo[1,2-a]pyridines showed enhanced binding to viral proteases due to dipole interactions with active-site residues .
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar imidazo[1,2-a]pyridine derivatives?
Discrepancies in yields (e.g., 55% vs. 76% for analogous compounds) often stem from:
- Reagent Purity : Impurities in brominating agents (e.g., NBS) can reduce efficiency. Recrystallization of reagents improves consistency .
- Catalyst Loading : Variations in palladium catalyst concentrations (0.5–5 mol%) significantly impact cross-coupling yields .
- Workup Protocols : Incomplete extraction or drying (e.g., using NaSO vs. MgSO) affects recovery rates. Standardized protocols mitigate variability .
Recommendation: Replicate reported conditions with rigorous control of variables (temperature, solvent grade) before modifying parameters.
Basic: What analytical techniques are critical for assessing the purity of this compound?
- HPLC-MS : Quantifies purity and detects trace impurities (>98% purity threshold for pharmacological studies) .
- Melting Point Analysis : Sharp melting points (e.g., 215–225°C for related compounds) indicate crystallinity and purity .
- Elemental Analysis : Validates C, H, N, Br content within ±0.4% of theoretical values .
Advanced: What role does the methyl ester group play in the pharmacological activity of imidazo[1,2-a]pyridine derivatives?
The methyl ester:
- Enhances lipophilicity , improving blood-brain barrier penetration in CNS-targeting agents (e.g., anticonvulsants) .
- Serves as a prodrug moiety , hydrolyzing in vivo to active carboxylic acids .
- Modulates binding affinity via steric and electronic effects. For example, ester-to-acid conversion in CDK inhibitors increased IC values by 10-fold .
Advanced: How can computational methods complement experimental studies on imidazo[1,2-a]pyridine derivatives?
- Density Functional Theory (DFT) : Predicts regioselectivity in halogenation and coupling reactions by analyzing frontier molecular orbitals .
- Molecular Docking : Identifies potential binding modes with biological targets (e.g., antiviral proteins) .
- QSAR Models : Correlates substituent electronic parameters (Hammett σ) with bioactivity, guiding lead optimization .
Basic: What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to dust/volatile byproducts .
- Waste Disposal : Halogenated waste must be segregated and treated as hazardous .
Advanced: What strategies are employed to scale up the synthesis of this compound for preclinical studies?
- Process Optimization : Replace column chromatography with recrystallization (e.g., hexane/ethyl acetate) for cost-effective purification .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer in exothermic bromination steps .
- Quality-by-Design (QbD) : DOE (Design of Experiments) identifies critical process parameters (e.g., temperature, stoichiometry) to ensure batch consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
